molecular formula C8H16O B1581418 2-Ethylcyclohexanol CAS No. 3760-20-1

2-Ethylcyclohexanol

Cat. No. B1581418
CAS RN: 3760-20-1
M. Wt: 128.21 g/mol
InChI Key: CFYUBZHJDXXXQE-UHFFFAOYSA-N
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Patent
US04709048

Procedure details

2-Ethylcyclohexanol (1.6 moles, 204 g, 226 mL) was stirred in 3.2 L of acetone at 0° C. and treated with 8N Jones reagent (prepared from 106.8 g of CrO3 suspended in 92 mL of concentrated sulfuric acid and diluted to 400 mL with water) until the orange color persisted (~430 mL). Isopropanol was then added to turn the solution green again after which it was poured into 2 L of ether. The product was washed with 6×500 mL of brine, dried over MgSO4 and stripped of solvent. Short path distillation (b.p. 80°-85° C. at 25 mm) afforded 184 g (1.46 moles, 91%) of 2-ethylcyclohexanone as a colorless oil.
Quantity
226 mL
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Jones reagent
Quantity
92 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[OH:9])[CH3:2].C(O)(C)C.CCOCC>CC(C)=O.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
226 mL
Type
reactant
Smiles
C(C)C1C(CCCC1)O
Name
Quantity
3.2 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
CCOCC
Step Four
Name
Jones reagent
Quantity
92 mL
Type
solvent
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The product was washed with 6×500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
Short path distillation (b.p. 80°-85° C. at 25 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.46 mol
AMOUNT: MASS 184 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.